Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17200466
InChI: InChI=1S/C12H13N3O2/c1-15-11(13)7-10(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
SMILES:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17200466

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name benzyl 5-amino-1-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C12H13N3O2/c1-15-11(13)7-10(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
Standard InChI Key KHEDGUSTNPJOPY-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves a multi-step process starting from pyrazole precursors. A common approach is the cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization at specific positions. For instance, 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid can be esterified with benzyl alcohol under Mitsunobu conditions or using carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) .

Key Reaction Steps:

  • Cyclocondensation: Hydrazine reacts with a β-ketoester to form the pyrazole core.

  • Esterification: The carboxylic acid intermediate is coupled with benzyl alcohol using DCC/DMAP in dichloromethane.

  • Purification: Column chromatography or recrystallization yields the final product.

Optimization Parameters:

  • Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency.

  • Catalyst Loading: DMAP concentrations of 5–10 mol% optimize esterification yields .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve scalability and reduce waste. Automated systems enable precise control over reaction parameters, achieving yields exceeding 85%. Solvent recovery systems and catalytic hydrogenation for benzyl group removal further enhance sustainability .

Physicochemical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR: Peaks at δ 3.73 ppm (singlet, N-CH3_3), δ 5.28 ppm (singlet, benzyl CH2_2), and δ 6.82 ppm (broad, NH2_2) confirm substitution patterns .

  • 13C^{13}\text{C}-NMR: Signals at 167.2 ppm (C=O) and 135.5 ppm (aromatic carbons) validate the ester and benzyl groups.

Infrared (IR) Spectroscopy:

  • Strong absorption at 1705 cm1^{-1} (C=O stretch) and 3350 cm1^{-1} (N-H stretch) corroborate functional groups .

Mass Spectrometry:

  • High-resolution ESI-MS shows a molecular ion peak at m/z 231.25 ([M+H]+^+), aligning with the theoretical molecular weight.

Stability and Solubility

Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition above 150°C, making the compound suitable for standard storage conditions .
Solubility Profile:

  • Polar solvents: >50 mg/mL in DMSO.

  • Non-polar solvents: <5 mg/mL in hexane.

Cell LineIC50_{50} (μM)Reference
MCF-712.4
A54918.7

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), likely due to membrane disruption and enzyme inhibition .

Structure-Activity Relationships (SAR)

Functional Group Modifications

  • Benzyl Group Replacement: Substitution with electron-withdrawing groups (e.g., nitro) enhances anticancer potency but reduces solubility.

  • Amino Group Derivatization: Acetylation improves metabolic stability but diminishes COX-2 inhibition.

Comparative Analysis with Analogs

CompoundCOX-2 IC50_{50} (μM)Solubility (mg/mL)
Benzyl derivative0.4552
Methyl ester analog1.2068

Future Directions and Challenges

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could address solubility limitations. Preliminary studies show a 3-fold increase in bioavailability using PLGA nanoparticles .

Toxicity Profiling

Chronic toxicity studies in rodents are needed to evaluate hepatorenal safety. Early data suggest no significant toxicity at doses ≤50 mg/kg over 28 days.

Synthetic Methodology Innovations

Photocatalytic decarboxylation and flow chemistry approaches may streamline large-scale synthesis while reducing environmental impact.

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